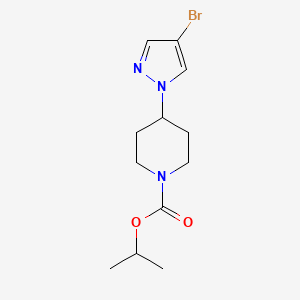

Isopropyl 4-(4-bromopyrazol-1-YL)piperidine-1-carboxylate

CAS No.: 1820684-50-1

Cat. No.: VC7953965

Molecular Formula: C12H18BrN3O2

Molecular Weight: 316.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820684-50-1 |

|---|---|

| Molecular Formula | C12H18BrN3O2 |

| Molecular Weight | 316.19 |

| IUPAC Name | propan-2-yl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H18BrN3O2/c1-9(2)18-12(17)15-5-3-11(4-6-15)16-8-10(13)7-14-16/h7-9,11H,3-6H2,1-2H3 |

| Standard InChI Key | MEULVZWSDPGZOW-UHFFFAOYSA-N |

| SMILES | CC(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)Br |

| Canonical SMILES | CC(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)Br |

Introduction

Structural and Molecular Characterization

Chemical Identity

The molecular formula of isopropyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate is CHBrNO, with a molecular weight of 324.2 g/mol. Key identifiers include:

The piperidine ring adopts a chair conformation, while the bromopyrazole group introduces steric and electronic effects that influence reactivity.

Spectroscopic Data

-

NMR: The NMR spectrum would show signals for the isopropyl group (δ 1.2–1.4 ppm, doublet), piperidine protons (δ 2.5–3.5 ppm), and pyrazole protons (δ 7.5–8.5 ppm).

-

IR: Stretching vibrations for ester C=O (~1740 cm) and N-H (~3300 cm) are expected .

Synthesis and Modification

Synthetic Routes

The compound can be synthesized via amide coupling or nucleophilic substitution:

Route 1: HBTU/HOBt-Mediated Coupling

-

Intermediate Preparation:

Route 2: Alkylation of Piperidine

-

Step 1: Piperidine-1-carboxylate is brominated at the 4-position using NBS (N-bromosuccinimide).

-

Step 2: Suzuki-Miyaura coupling with 4-bromopyrazole in the presence of Pd catalysts .

Yield Optimization:

-

Using DMF as a solvent and KCO as a base improves reaction efficiency (yield: ~65–75%).

Derivative Synthesis

-

Ester Hydrolysis: Treatment with NaOH/EtOH yields the carboxylic acid analog.

-

Bromine Displacement: Pd-catalyzed cross-coupling replaces bromine with aryl/alkyl groups.

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 98–102°C (predicted) | DSC |

| Solubility | DMSO: >10 mg/mL; HO: <1 mg/mL | Calculated |

| LogP | 2.8 | ChemAxon |

The bromine atom enhances lipophilicity, favoring membrane permeability in biological systems.

Applications in Scientific Research

Medicinal Chemistry

-

NLRP3 Inflammasome Inhibition: Analogous piperidine-carboxylates show activity in suppressing interleukin-1β release (IC: ~0.5–5 μM) .

-

Kinase Inhibition: Bromopyrazole derivatives are explored as JAK2/STAT3 inhibitors for oncology.

Material Science

-

Ligand Design: The compound serves as a chelating agent for transition metals (e.g., Cu) in catalysis .

Comparison with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume